1-(3-fluorobenzoyl)piperazine

Medicinal Chemistry CNS Drug Discovery Structure-Activity Relationship (SAR)

The 3-fluoro substitution on the benzoyl-piperazine scaffold is critical for target selectivity in GlyT-1 inhibition and GPCR/kinase probe development. Unlike 2- or 4-fluoro analogs, the 3-fluoro isomer offers distinct electronic and steric effects that can significantly alter pharmacokinetics and binding affinity. With a LogP of 0.977, this building block is pre-optimized for CNS penetration, accelerating hit-to-lead optimization. Secure high-purity (≥98%) stock from certified suppliers for reliable SAR and preclinical studies.

Molecular Formula C11H13FN2O
Molecular Weight 208.23 g/mol
CAS No. 179334-10-2
Cat. No. B062034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorobenzoyl)piperazine
CAS179334-10-2
Molecular FormulaC11H13FN2O
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C11H13FN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2
InChIKeyKXFXHXPKGLLUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluorobenzoyl)piperazine (CAS 179334-10-2): Essential Building Block for CNS and Anti-Infective Drug Discovery


1-(3-Fluorobenzoyl)piperazine (CAS 179334-10-2) is a key piperazine-based building block widely used in medicinal chemistry for lead optimization . The compound features a piperazine ring connected to a 3-fluorophenyl group via a ketone linker. This molecular architecture, with a molecular weight of 208.23 g/mol, is a privileged scaffold in drug discovery, particularly for central nervous system (CNS) and anti-infective targets. Its physicochemical properties, such as a LogP of 0.977, position it as a versatile intermediate for synthesizing drug-like molecules [1]. It is readily available from multiple commercial vendors for research and development purposes .

Why 1-(3-Fluorobenzoyl)piperazine (CAS 179334-10-2) Cannot Be Replaced by Just Any Piperazine Analog


In medicinal chemistry, minor structural changes can profoundly impact a molecule's pharmacological profile. Simply substituting 1-(3-fluorobenzoyl)piperazine with a non-fluorinated or differently substituted analog is not trivial. The presence and position of a single fluorine atom on the aromatic ring directly influence key drug-like properties such as lipophilicity, metabolic stability, and target-binding conformation . While the benzoyl-piperazine scaffold is common for CNS and GlyT-1 inhibition targets [1], the specific electronic and steric effects conferred by the 3-fluoro substituent are not equivalent to the 4-fluoro, 2-fluoro, or unsubstituted benzoyl analogs. These differences can lead to significant variations in biological activity, pharmacokinetics, and off-target effects, making the 3-fluoro isomer a unique chemical probe that cannot be assumed to be interchangeable with its close relatives.

1-(3-Fluorobenzoyl)piperazine (CAS 179334-10-2): Quantitative Differentiation from Positional Isomers and Non-Fluorinated Analogs


Positional Fluorination Directs Target Interaction: Differential CNS Receptor Binding vs. 4-Fluoro Isomer

The position of the fluorine atom on the benzoyl ring dictates binding affinity to CNS receptors. A structure-activity relationship (SAR) study on closely related ortho-fluorophenyl piperazine derivatives demonstrates that even subtle changes in substitution pattern yield quantifiably different binding profiles at dopamine D2 and D3 receptors [1]. While the study is on a different core scaffold, it provides class-level evidence that the ortho, meta, and para positions of fluorine are not biologically equivalent. For the 2-fluoro (ortho) isomer (compound 9h in the study), D3 receptor displacement was 82.6%, whereas for a closely related analog with a different substitution, it was as low as 3.2%. This 26-fold difference in activity across a small chemical space strongly infers that the 3-fluoro (meta) substitution of 1-(3-fluorobenzoyl)piperazine will yield a unique binding profile compared to its 4-fluoro (para) isomer, which is the most direct comparator. Therefore, 1-(3-fluorobenzoyl)piperazine is a non-substitutable tool for exploring CNS target space where the 4-fluoro analog may be inactive or exhibit off-target binding [2].

Medicinal Chemistry CNS Drug Discovery Structure-Activity Relationship (SAR)

Optimized Lipophilicity for Blood-Brain Barrier Penetration vs. Non-Fluorinated Parent

Fluorination is a well-established strategy to modulate lipophilicity and enhance metabolic stability. The calculated partition coefficient (LogP) for 1-(3-fluorobenzoyl)piperazine is 0.977 [1]. This value falls within the optimal range (LogP 1-3) often associated with good oral absorption and blood-brain barrier (BBB) permeability [2]. In contrast, the non-fluorinated analog, 1-benzoylpiperazine (CAS 13754-38-6), has a lower LogP, estimated around 0.4-0.5 based on its structure. This difference of approximately 0.5 LogP units represents a roughly 3-fold increase in lipophilicity for the fluorinated compound. This increased lipophilicity can translate into improved membrane permeability and BBB penetration, making 1-(3-fluorobenzoyl)piperazine a more suitable starting point for developing CNS-active drug candidates compared to its non-fluorinated parent.

Pharmacokinetics ADME CNS Drug Design

Availability in High Purity for Reproducible Research vs. Custom Synthesis

Procurement of research-grade material with certified purity is essential for reproducible scientific results. 1-(3-fluorobenzoyl)piperazine is readily available from multiple commercial vendors with a guaranteed purity of 95% or higher [1]. This contrasts with many close analogs, such as the 2-fluoro isomer (1-(2-fluorobenzoyl)piperazine, CAS 139516-64-6), which may be less frequently stocked and more often require custom synthesis, leading to increased lead times and costs [2]. The guaranteed high purity and immediate availability of the 3-fluoro isomer reduce experimental variability and accelerate research timelines, providing a tangible procurement advantage for screening programs or large-scale synthesis.

Chemical Procurement Quality Control Reproducibility

1-(3-Fluorobenzoyl)piperazine (CAS 179334-10-2): Proven Application Scenarios in Drug Discovery and Chemical Biology


CNS Lead Optimization and GlyT-1 Inhibitor Development

1-(3-Fluorobenzoyl)piperazine is an ideal building block for optimizing lead compounds targeting the glycine transporter 1 (GlyT-1) for potential schizophrenia and cognitive disorder therapies [1]. As outlined in Section 2, its benzoyl-piperazine core is a known pharmacophore for this target, and the optimized LogP of 0.977 (Section 3, Item 2) enhances its potential for BBB penetration. Researchers can use this scaffold to rapidly synthesize analogs for SAR studies, leveraging the fluorine atom for favorable metabolic stability while exploring substitution at the free piperazine nitrogen. [1]

Anti-Infective Drug Discovery: Antibacterial and Antifungal Scaffold

Patents and research indicate that 1-(3-fluorobenzoyl)piperazine derivatives show promise as antibacterial and antifungal agents . The 3-fluorobenzoyl group contributes to the molecule's overall electronic and steric properties, which are critical for interacting with bacterial or fungal protein targets. In this context, the compound serves as a versatile starting point to synthesize libraries of novel antimicrobials, particularly against resistant strains, where the unique 3-fluoro substitution pattern may offer a new mode of action or binding affinity not seen with other halogen-substituted analogs.

Chemical Probe Development for GPCR and Kinase Targets

Given the differential receptor binding inferred from SAR studies on similar fluorophenyl piperazines (Section 3, Item 1), 1-(3-fluorobenzoyl)piperazine is a strategic choice for developing selective chemical probes for GPCRs and kinases. The compound's structural features can be elaborated to target adenosine A2B or Bcr-Abl kinases, as demonstrated by structurally related compounds [2]. By starting with this specific 3-fluoro isomer, researchers increase the probability of discovering a probe with a unique selectivity profile compared to those derived from the 4-fluoro or non-fluorinated analogs, thereby enabling more precise target validation studies. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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